

Application Notes and Protocols for Cilastatin-15N,d3 in Drug Metabolism Studies

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Introduction

Cilastatin-15N,d3 is a stable isotope-labeled version of Cilastatin, a well-established inhibitor of the renal enzyme dehydropeptidase-I (DHP-I).[1][2][3] Stable isotope-labeled compounds are crucial in drug metabolism and pharmacokinetic (DMPK) studies, serving as ideal internal standards for quantitative analysis by mass spectrometry.[1] The incorporation of nitrogen-15 and deuterium atoms results in a mass shift from the unlabeled parent drug, allowing for its clear distinction in mass spectrometric analyses while maintaining nearly identical chemical and physical properties. This makes Cilastatin-15N,d3 an invaluable tool for accurately quantifying Cilastatin in biological matrices.

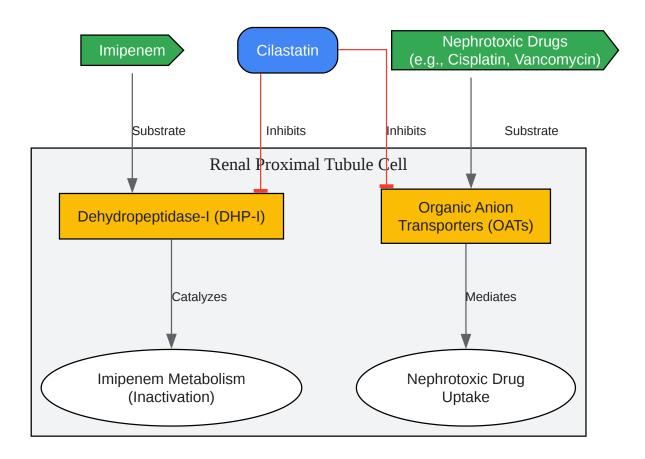
These application notes provide an overview of the use of **Cilastatin-15N,d3** in drug metabolism studies, focusing on its role as an internal standard, its mechanism of action in altering drug metabolism, and protocols for its application in bioanalytical and in-vitro assays.

Mechanism of Action of Cilastatin

Cilastatin's primary mechanism of action is the reversible and competitive inhibition of dehydropeptidase-I (DHP-I), a zinc-metalloenzyme located in the brush border of the renal tubules.[3][4][5] DHP-I is responsible for the hydrolysis and inactivation of certain β-lactam antibiotics, most notably imipenem.[2][6][7] By inhibiting DHP-I, Cilastatin prevents the renal metabolism of these antibiotics, thereby increasing their plasma concentration, prolonging their half-life, and enhancing their urinary recovery and therapeutic efficacy.[4][6][8]



Recent studies have also revealed that Cilastatin can inhibit renal organic anion transporters (OATs), specifically hOAT1 and hOAT3.[9] This inhibition can reduce the renal uptake and accumulation of certain drugs, which is a key mechanism behind Cilastatin's protective effect against drug-induced nephrotoxicity.[9][10]



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Caption: Mechanism of Cilastatin Action in the Kidney.

Quantitative Data

The following tables summarize key quantitative parameters related to Cilastatin's pharmacokinetic properties and its effects on drug metabolism.

Table 1: Pharmacokinetic Parameters of Cilastatin



| Parameter | Value | Species | Reference |
|-----------------------------|---------------|---------|------------|
| Half-life (t½) | ~1 hour | Human | [2][5][11] |
| Volume of Distribution (Vd) | 14.6 - 20.1 L | Human | [11] |
| Plasma Protein Binding | 35 - 40% | Human | [11] |
| Total Clearance | 0.2 L/h/kg | Human | [11] |

| Urinary Excretion | ~70% | Human |[11] |

Table 2: Inhibitory Activity of Cilastatin

| Target | IC50 | Notes | Reference |
|--|--------------------------------------|--|-----------|
| Dehydropeptidase-I (DHP-I) | 0.1 μΜ | Reversible, competitive inhibitor | [1] |
| Bacterial Metallo-β- lactamase (CphA) | 178 μΜ | - | [1] |
| hOAT1-mediated Imipenem Transport | Comparable to clinical concentration | Suggests potential for clinical drug-drug interactions | [9] |

 $|\ hOAT3\text{-mediated Imipenem Transport}\ |\ Comparable\ to\ clinical\ concentration\ |\ Suggests\ potential\ for\ clinical\ drug\text{-}drug\ interactions\ |[9]\ |$

Table 3: Effect of Cilastatin on the Pharmacokinetics of Co-administered Drugs



| Co- administered Drug | Parameter Affected | Effect | Species | Reference |
|-----------------------------|-------------------------------|---|---------|-----------|
| Imipenem | Urinary Recovery | Increased from 7.7-43% to ~72% | Human | [9] |
| Imipenem | Area Under the Curve (AUC) | Increased by 15- 20% | Human | [8] |
| DA-1131 (Carbapenem) | Non-renal Clearance (CLnr) | Decreased from 8.01 to 3.00 ml/min/kg | Rat | [12][13] |
| DA-1131 (Carbapenem) | Non-renal Clearance (CLnr) | Decreased from 6.77 to 2.41 ml/min/kg | Rabbit | [12][13] |

| DA-1131 (Carbapenem) | Renal Clearance (CLr) | Significantly slower | Rabbit |[12] |

Experimental Protocols

Protocol 1: Quantitative Analysis of Cilastatin in Plasma using LC-MS/MS with Cilastatin-15N,d3 as Internal Standard

This protocol outlines a typical procedure for the quantification of Cilastatin in a biological matrix, such as plasma, using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

- 1. Materials and Reagents:
- Cilastatin analytical standard
- Cilastatin-15N,d3 (Internal Standard, IS)
- Control plasma (e.g., human, rat)
- Acetonitrile (ACN), HPLC grade

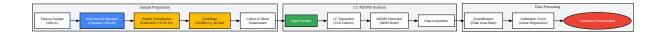


- · Methanol (MeOH), HPLC grade
- Formic acid (FA), LC-MS grade
- · Ultrapure water
- 2. Preparation of Stock and Working Solutions:
- Cilastatin Stock (1 mg/mL): Accurately weigh and dissolve Cilastatin in a suitable solvent (e.g., Methanol/Water 50/50 v/v).
- Internal Standard Stock (1 mg/mL): Prepare a stock solution of Cilastatin-15N,d3 in the same manner.
- Working Solutions: Prepare serial dilutions of the Cilastatin stock solution in the same solvent to create calibration standards and quality control (QC) samples. Prepare a working solution of the internal standard (e.g., 100 ng/mL).
- 3. Sample Preparation (Protein Precipitation):
- Pipette 100 μL of plasma sample (calibrator, QC, or unknown) into a 1.5 mL microcentrifuge tube.
- Add 10 μL of the internal standard working solution (Cilastatin-15N,d3) to each tube and vortex briefly.
- Add 200 μL of cold ACN containing 0.1% FA to precipitate proteins.
- · Vortex mix for 15 seconds.
- Centrifuge at 10,000 x g for 10 minutes at 4°C.
- Transfer the supernatant to a new tube or a 96-well plate.
- Dilute the supernatant 1:4 with water containing 0.1% FA.
- Inject 5 μL of the final solution into the LC-MS/MS system.[14]



- 4. LC-MS/MS Conditions (Example):
- LC System: Standard HPLC or UHPLC system.
- Column: C18 column (e.g., Accucore C18, 100 x 2.1 mm, 2.6 μm).[14]
- Mobile Phase A: 0.1% FA in water.
- Mobile Phase B: 0.1% FA in ACN.
- Gradient: A typical gradient would start with a high percentage of Mobile Phase A, ramp up to a high percentage of Mobile Phase B to elute the analyte, followed by a wash and reequilibration step.
- Flow Rate: 0.5 mL/min.[14]
- Column Temperature: 40°C.[14]
- Mass Spectrometer: Triple quadrupole mass spectrometer.
- Ionization Mode: Electrospray Ionization (ESI), Positive.
- Detection Mode: Multiple Reaction Monitoring (MRM). Monitor specific precursor-to-product ion transitions for both Cilastatin and Cilastatin-15N,d3.
- 5. Data Analysis:
- Construct a calibration curve by plotting the peak area ratio (Cilastatin / Cilastatin-15N,d3)
 against the nominal concentration of the calibration standards.
- Use a weighted (e.g., 1/x²) linear regression to fit the curve.
- Determine the concentration of Cilastatin in QC and unknown samples by interpolating their peak area ratios from the calibration curve.





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Caption: Bioanalytical Workflow for Cilastatin Quantification.

Protocol 2: In Vitro Dehydropeptidase-I (DHP-I) Inhibition Assay

This protocol describes a general method to determine the inhibitory potency (e.g., IC50) of a compound like Cilastatin against DHP-I.[3]

- 1. Materials and Reagents:
- Recombinant human DHP-I enzyme.
- A suitable DHP-I substrate (e.g., a specific dipeptide or imipenem).
- Cilastatin or other test inhibitors.
- Assay buffer (e.g., Tris-HCl buffer at physiological pH).
- Detection reagents (specific to the chosen substrate and detection method, e.g., spectrophotometric or fluorometric).
- 96-well microplate.
- 2. Assay Procedure:
- Prepare serial dilutions of Cilastatin (or test compound) in the assay buffer.



- In a 96-well plate, add the assay buffer, the DHP-I enzyme, and the different concentrations
 of the inhibitor. Include control wells with no inhibitor (100% activity) and no enzyme
 (background).
- Pre-incubate the enzyme and inhibitor mixture for a defined period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).
- Initiate the reaction by adding the DHP-I substrate to all wells.
- Incubate for a specific time, ensuring the reaction remains in the linear range.
- Stop the reaction (e.g., by adding a quenching agent or by the detection method itself).
- Measure the product formation using a suitable plate reader (e.g., absorbance or fluorescence).
- 3. Data Analysis:
- Subtract the background reading (no enzyme) from all other readings.
- Calculate the percentage of inhibition for each inhibitor concentration relative to the control (no inhibitor).
 - % Inhibition = 100 * (1 (Activity with Inhibitor / Activity without Inhibitor))
- Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
- Fit the data to a four-parameter logistic (or sigmoidal dose-response) curve to determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.

Application in Nephrotoxicity and Drug-Drug Interaction Studies

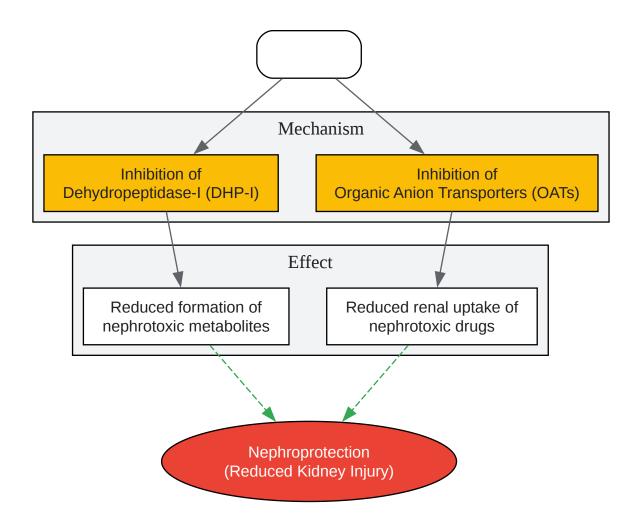
Cilastatin is extensively studied for its ability to mitigate the nephrotoxicity of various drugs.[10] [15] Its dual-inhibition mechanism on DHP-I and OATs makes it a powerful agent for preventing kidney injury.



- DHP-I Inhibition: For drugs like imipenem, Cilastatin prevents the formation of potentially nephrotoxic metabolites.[2][3]
- OAT Inhibition: For drugs that are substrates of OATs (e.g., certain antivirals, chemotherapy agents), Cilastatin can competitively inhibit their uptake into renal proximal tubule cells.[9]
 This reduces intracellular accumulation, thereby decreasing cytotoxicity and preventing acute kidney injury.

These properties make Cilastatin a valuable tool in drug development to:

- Enhance Safety: Co-administration of Cilastatin can improve the safety profile of nephrotoxic drugs.
- Investigate DDI: Cilastatin can be used as a probe inhibitor to study the role of DHP-I and OATs in the renal disposition of new chemical entities.





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Caption: Cilastatin's Pathway to Nephroprotection.

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